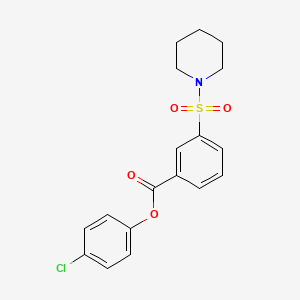
2-(1,3-dibenzyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dibenzyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide, commonly referred to as DBTA, is a chemical compound that has gained significant attention in scientific research. DBTA is a member of the imidazolidinyl family of compounds and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent. In
作用机制
The mechanism of action of DBTA is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. ROS and cytokines are known to play a role in the development of various diseases, and by inhibiting their production, DBTA may be able to prevent or slow the progression of these conditions.
Biochemical and Physiological Effects
DBTA has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DBTA can inhibit the production of ROS and inflammatory cytokines, which may help to reduce oxidative stress and inflammation in the body. In vivo studies have shown that DBTA can reduce the severity of arthritis symptoms in animal models, suggesting that it may have potential as a treatment for this condition.
实验室实验的优点和局限性
DBTA has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it a convenient choice for researchers. However, there are also limitations to its use. DBTA is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, the synthesis of DBTA is a complex process that requires specialized equipment and expertise.
未来方向
There are a number of potential future directions for research on DBTA. One area of interest is in the development of new drugs for the treatment of arthritis and other inflammatory conditions. DBTA has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans. Additionally, research on the mechanism of action of DBTA may help to identify new targets for drug development in a variety of fields.
Conclusion
In conclusion, DBTA is a unique and promising compound that has gained significant attention in scientific research. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. While there is still much that is not known about DBTA, its potential applications make it an exciting area of research for the future.
合成方法
DBTA can be synthesized through a multi-step process that involves the reaction of benzylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with phenylacetyl chloride to form the final product, DBTA. The synthesis of DBTA is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
DBTA has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases. DBTA has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as arthritis, diabetes, and cancer.
属性
IUPAC Name |
2-(1,3-dibenzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-23(26-21-14-8-3-9-15-21)16-22-24(30)28(18-20-12-6-2-7-13-20)25(31)27(22)17-19-10-4-1-5-11-19/h1-15,22H,16-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVLCRLCDBLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)

![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)